Butylamine, N-(2-(triethylsiloxy)ethyl)-
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Overview
Description
Butylamine, N-(2-(triethylsiloxy)ethyl)- is an organic compound with the molecular formula C12H29NOSi. This compound contains a butylamine group attached to a triethylsiloxyethyl group. It is a secondary amine and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of butylamine with a triethylsiloxyethyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Butylamine, N-(2-(triethylsiloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butylamine, N-(2-(triethylsiloxy)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylsiloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Butylamine, N-(2-(triethylsiloxy)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Butylamine, N-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
n-Butylamine: An isomeric amine of butane with the formula CH3(CH2)3NH2.
sec-Butylamine: Another isomeric amine of butane.
tert-Butylamine: A tertiary amine isomer of butane.
Isobutylamine: An isomeric amine with a different structural arrangement.
Uniqueness
Butylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxyethyl group, which imparts distinct chemical properties and reactivity compared to other butylamine isomers. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
20467-03-2 |
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Molecular Formula |
C12H29NOSi |
Molecular Weight |
231.45 g/mol |
IUPAC Name |
N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H29NOSi/c1-5-9-10-13-11-12-14-15(6-2,7-3)8-4/h13H,5-12H2,1-4H3 |
InChI Key |
QJVZLNOTHWMQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
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